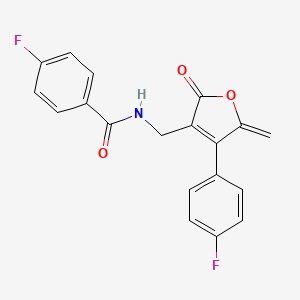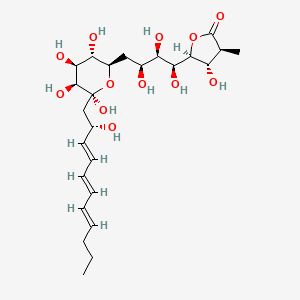
Retinestatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinestatin is obtained from the culture of a Streptomyces strain. The planar structure of this compound is elucidated through cumulative analysis of ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopic data . The absolute configuration at 12 chiral centers is assigned using a J-based configuration analysis combined with ROESY correlations and a quantum mechanics-based computational approach to calculate nuclear magnetic resonance chemical shifts . A 3-minute flash esterification by Mosher’s reagents followed by nuclear magnetic resonance analysis is also employed .
Industrial Production Methods: Currently, there is no detailed information available on the large-scale industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation of the Streptomyces strain.
Chemical Reactions Analysis
Types of Reactions: Retinestatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Retinestatin has several scientific research applications, including:
Chemistry: this compound is studied for its unique polyol polyketide structure and its potential to undergo various chemical reactions.
Biology: The compound is evaluated for its biological activities, particularly its neuroprotective effects.
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for further research in various industrial processes.
Mechanism of Action
Retinestatin exerts its effects by protecting SH-SY5Y dopaminergic cells from MPP±induced cytotoxicity . The exact molecular targets and pathways involved in this neuroprotective action are still under investigation. it is believed that this compound interacts with specific cellular pathways to mitigate the cytotoxic effects of MPP+.
Comparison with Similar Compounds
Polyketides: Retinestatin is part of the polyketide family, which includes other compounds like erythromycin and tetracycline.
Polyols: Compounds such as sorbitol and xylitol share the polyol characteristic with this compound.
Uniqueness: this compound is unique due to its specific structure derived from a termite nest-derived Streptomyces strain and its significant neuroprotective properties . Unlike other polyketides and polyols, this compound has shown potential in protecting dopaminergic cells, making it a promising candidate for further research in neuroprotection.
Properties
Molecular Formula |
C25H40O12 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one |
InChI |
InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1 |
InChI Key |
MRCPQBDIQZUMSK-SZPBRFHXSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


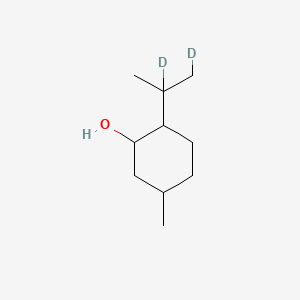
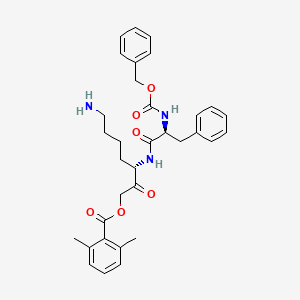

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
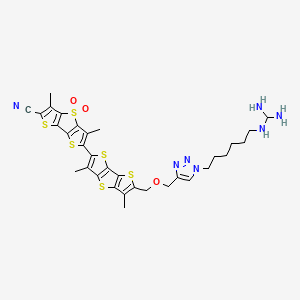



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)


